molecular formula C16H18BrNO4 B2866838 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide CAS No. 1421444-99-6

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B2866838
CAS No.: 1421444-99-6
M. Wt: 368.227
InChI Key: JGRKDIDRMAYXGU-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a bromine atom, a furan ring, and methoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide involves several steps. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the furan-3-ylmethyl and 2-methoxyethyl groups. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-tubercular activity.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-tubercular activity, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide: This compound lacks the methoxy group at the 5-position of the benzamide ring, which may affect its reactivity and biological activity.

    N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide:

The presence of the bromine atom and the methoxy group at the 5-position in this compound makes it unique and potentially more versatile for various applications .

Properties

IUPAC Name

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-20-8-6-18(10-12-5-7-22-11-12)16(19)14-9-13(21-2)3-4-15(14)17/h3-5,7,9,11H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRKDIDRMAYXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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